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Compound of Interest

Compound Name: 2-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B008555 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-(hydroxymethyl)phenol (CAS No. 21973-35-5), a key intermediate in various

chemical syntheses. The following sections detail its characterization by Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

offering valuable reference data for researchers, scientists, and professionals in drug

development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Chloro-
4-(hydroxymethyl)phenol by providing information about the hydrogen (¹H) and carbon (¹³C)

atomic environments within the molecule.

Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-Chloro-4-(hydroxymethyl)phenol
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Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in

Hertz (Hz). Data is referenced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol
The following provides a representative methodology for acquiring NMR spectra of 2-Chloro-4-
(hydroxymethyl)phenol.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl
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Sulfoxide (DMSO-d₆), within a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS)

is added as an internal standard (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: The experiment is run at room temperature. Key parameters include a

90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This experiment

requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

the ¹³C isotope.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate software. The chemical shifts are then

referenced to the internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Data Presentation
Table 2: Key IR Absorption Bands for 2-Chloro-4-(hydroxymethyl)phenol
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Frequency (cm⁻¹) Intensity Vibration Type
Functional Group

Assignment

~3400-3200 Strong, Broad O-H stretch
Phenolic and Alcoholic

-OH

~3050-3010 Medium C-H stretch Aromatic C-H

~2920, ~2850 Medium C-H stretch Methylene (-CH₂-)

~1600, ~1490 Medium-Strong C=C stretch Aromatic ring

~1230 Strong C-O stretch Phenolic C-O

~1050 Strong C-O stretch Primary alcohol C-O

~820 Strong C-H bend
1,2,4-trisubstituted

benzene

~740 Strong C-Cl stretch Aryl chloride

Note: Frequencies (ν) are reported in reciprocal centimeters (cm⁻¹). Data is based on typical

ranges for the specified functional groups.

Experimental Protocol
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the powdered sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide). Alternatively, a KBr (Potassium Bromide) pellet can

be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture

into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to enhance the signal quality.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of the compound, as well as structural details based on its fragmentation pattern upon

ionization.

Data Presentation
Table 3: Mass Spectrometry Data (Electron Ionization) for 2-Chloro-4-(hydroxymethyl)phenol

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Identity

158 / 160 High

[M]⁺, [M+2]⁺ (Molecular ion

peak and its isotope peak,

characteristic 3:1 ratio for one

chlorine atom)

141 / 143 Medium
[M - OH]⁺ (Loss of hydroxyl

radical)

129 / 131 Medium
[M - CH₂OH]⁺ (Loss of

hydroxymethyl radical)

122 High
[M - HCl]⁺ (Loss of hydrogen

chloride)

93 Medium
[C₆H₅O]⁺ (Fragment resulting

from loss of HCl and CH₂O)

77 Medium

[C₆H₅]⁺ (Phenyl cation, a

common fragment for aromatic

compounds)

Note: The presence of two peaks with a ~3:1 intensity ratio (e.g., m/z 158 and 160) is a

distinctive signature of a molecule containing one chlorine atom, due to the natural abundance

of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocol
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Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method. The sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow
The unambiguous structural confirmation of 2-Chloro-4-(hydroxymethyl)phenol relies on the

synergistic interpretation of data from multiple spectroscopic techniques. The workflow below

illustrates this integrated approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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